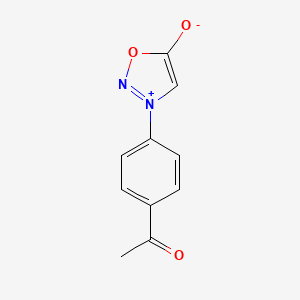

3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-acetylphenyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)8-2-4-9(5-3-8)12-6-10(14)15-11-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQBSHQXAKMRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Acetylphenyl Oxadiazol 3 Ium 5 Olate

Classical Approaches to Sydnone (B8496669) Synthesis Applied to the 4-Acetylphenyl Derivative

The classical synthesis of sydnones, first established in the 1930s, is a sequential process involving the formation of an N-substituted amino acid, followed by nitrosation and a final cyclodehydration step. This pathway has been successfully applied to prepare the 3-(4-acetylphenyl) derivative. researchgate.netacs.orgijcrt.org

The foundational precursor for 3-(4-acetylphenyl)sydnone is N-(4-acetylphenyl)glycine. researchgate.net The synthesis of this key intermediate typically begins with a commercially available starting material, 4-aminoacetophenone. The general steps are outlined below:

Reaction with a Haloacetic Acid: 4-aminoacetophenone is reacted with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base (e.g., sodium carbonate or sodium hydroxide).

Nucleophilic Substitution: The amino group of 4-aminoacetophenone acts as a nucleophile, displacing the halide to form the N-C bond, yielding N-(4-acetylphenyl)glycine. rsc.org

This glycine (B1666218) derivative serves as the backbone upon which the heterocyclic sydnone ring is constructed. researchgate.net

The conversion of N-(4-acetylphenyl)glycine to the final sydnone product involves two critical steps:

N-Nitrosation: The secondary amine of the glycine derivative is treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. This reaction introduces a nitroso group (-N=O) onto the nitrogen atom, forming N-(4-acetylphenyl)-N-nitrosoglycine. researchgate.netacs.org

Cyclodehydration: The crucial ring-closing step is achieved by treating the N-nitroso intermediate with a strong dehydrating agent. This intramolecular condensation removes a molecule of water to form the 1,2,3-oxadiazole (B8650194) ring characteristic of sydnones. ijcrt.org

Several dehydrating agents have been traditionally used for this purpose, with varying reaction conditions and efficiencies. neliti.comjbclinpharm.org

| Dehydrating Agent | Typical Conditions | Notes |

| Acetic Anhydride (B1165640) | Room temperature to gentle heating | The most common and classical reagent. Often used in excess, acting as both reagent and solvent. researchgate.netacs.org |

| Trifluoroacetic Anhydride (TFAA) | Low temperatures (-5°C to 0°C) | A much more powerful dehydrating agent, leading to faster reaction times (<1 hour) and often higher yields. ijcrt.orgneliti.com |

| Thionyl Chloride | In an inert solvent like ether or dioxane | An effective reagent, but can sometimes lead to lower yields if conditions are not optimized. jbclinpharm.org |

| Phosphorus Pentoxide | Elevated temperatures | A strong, solid dehydrating agent sometimes used in specific acylation reactions of the sydnone ring itself. rsc.org |

The choice of dehydrating agent is a critical parameter that influences the reaction rate, yield, and purity of the resulting 3-(4-acetylphenyl)sydnone. While acetic anhydride represents the historical approach, TFAA is often preferred in modern classical syntheses for its efficiency. neliti.com

Modern and Optimized Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more efficient, rapid, and sustainable methods for preparing sydnones, including the 4-acetylphenyl derivative. These modern approaches focus on improving reaction conditions and minimizing environmental impact.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. d-nb.info In the context of 3-(4-acetylphenyl)sydnone, microwave irradiation has been effectively used to drive the Friedel-Crafts acylation of a pre-existing sydnone ring. acs.org This method provides an alternative route to the target compound, starting from 3-phenylsydnone (B89390).

The protocol involves reacting 3-phenylsydnone with acetic anhydride in the presence of a catalyst under microwave irradiation. This approach significantly reduces reaction times from hours or days to mere minutes, while often providing excellent yields. acs.org

Table: Comparison of Conventional vs. Microwave-Assisted Acylation

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours | ~15 minutes |

| Energy Input | Sustained conventional heating | Focused microwave irradiation (e.g., 160 W) |

| Yield | Moderate to good | Excellent |

| Catalyst | Traditional Lewis acids | Green catalysts (e.g., Bismuth triflate) |

This rapid and efficient protocol highlights the advantages of microwave technology in synthesizing functionalized sydnone derivatives. acs.org

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical synthesis. The preparation of 3-(4-acetylphenyl)sydnone can be made more sustainable through several strategies.

Microwave-Assisted Reactions: As detailed above, the use of microwave irradiation is a key green chemistry technique. It enhances reaction rates, reduces energy consumption, and can enable the use of more environmentally benign solvents like water or ethanol. acs.org

Solvent-Free Synthesis (Mechanochemistry): A mechanochemical approach, utilizing techniques like ball-milling, offers a completely solvent-free route for sydnone synthesis. acs.org This method involves grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, to initiate the chemical reaction. This avoids the use of large quantities of toxic organic solvents, simplifying purification and reducing waste.

Use of Green Catalysts: Replacing traditional and often hazardous catalysts with more environmentally friendly alternatives is another core principle. For instance, the use of bismuth triflate in the microwave-assisted acylation of sydnones is considered a green alternative to other Lewis acids. acs.org

These approaches align with the broader goal of developing sustainable synthetic routes for important chemical compounds.

Solid-phase synthesis, a technique where molecules are built upon an insoluble resin support, offers significant advantages for creating libraries of compounds and simplifying purification. While literature specifically detailing the solid-phase synthesis of 3-(4-acetylphenyl)sydnone is limited, a general strategy has been developed for synthesizing sydnone-derived compounds on a solid support.

The general workflow involves:

Immobilization: An appropriate amino acid precursor is first anchored to a solid support resin via a linker.

On-Resin Reactions: The classical sydnone synthesis steps—N-nitrosation and subsequent cyclodehydration with an agent like TFAA—are performed directly on the resin-bound amino acid.

Cleavage or Further Modification: The resulting sydnone can then be cleaved from the support to yield the final product in solution, or it can be used as a resin-bound intermediate for further reactions, such as 1,3-dipolar cycloadditions, before cleavage.

This methodology allows for the efficient production and purification of sydnone derivatives and is particularly well-suited for combinatorial chemistry and the discovery of new bioactive molecules.

Purification and Isolation Techniques

The purification and isolation of 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate are critical for obtaining a product of high purity, which is essential for accurate characterization and further applications. Sydnones are often crystalline solids, which facilitates their purification by recrystallization. jbclinpharm.org

Recrystallization: This is the most common and effective method for the purification of sydnones. acgpubs.orgresearchgate.net The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. Ethanol is frequently reported as a suitable solvent for the recrystallization of sydnones. researchgate.net The crude product is dissolved in a minimum amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Chromatography: For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related compounds, chromatographic techniques can be employed. Column chromatography using silica (B1680970) gel as the stationary phase is a viable option for the purification of mesoionic compounds. researchgate.net The selection of an appropriate eluent system, often a mixture of polar and non-polar solvents, is determined by preliminary analysis using thin-layer chromatography (TLC). The fractions containing the pure product are then combined and the solvent is removed to yield the purified compound.

The progress of the purification can be monitored by TLC to ensure the effective removal of impurities. researchgate.net

Yield Optimization and Reaction Scalability

Optimizing the reaction yield and ensuring the scalability of the synthesis are important considerations for the practical production of this compound. Several factors can be adjusted to improve the efficiency of the synthesis.

Choice of Reagents and Catalysts: The efficiency of the cyclodehydration step is highly dependent on the choice of the dehydrating agent. While acetic anhydride is traditionally used, trifluoroacetic anhydride (TFAA) has been shown to be a more powerful dehydrating agent, often leading to higher yields and significantly reduced reaction times. neliti.com The use of TFAA can be particularly advantageous for less reactive substrates or when milder reaction conditions are required. neliti.com For the acylation of the sydnone ring, which is a related reaction, various catalysts have been explored to improve yields, moving away from less efficient methods. nih.gov

Reaction Conditions: Temperature, reaction time, and solvent can all impact the yield and purity of the final product. The N-nitrosation step is typically conducted at low temperatures to prevent the decomposition of the unstable nitrous acid and the N-nitroso intermediate. For the cyclodehydration step, the optimal temperature and reaction time will depend on the reactivity of the substrate and the dehydrating agent used.

Below is a data table summarizing how different dehydrating agents can affect the reaction conditions and yields in the synthesis of sydnones, based on general findings in the literature.

| Dehydrating Agent | Typical Temperature | Typical Reaction Time | General Yield | Reference |

| Acetic Anhydride | Reflux | Several hours | Good to Excellent | neliti.com |

| Trifluoroacetic Anhydride | Room Temperature or mild heating | Shorter (e.g., 1-2 hours) | Often higher than Acetic Anhydride | neliti.com |

| Thionyl Chloride | Room Temperature | Minutes to hours | Variable, can be high with pyridine | neliti.com |

Scalability: The synthesis of sydnones has been shown to be scalable. Reports in the literature describe the successful synthesis of other sydnone derivatives on a gram-scale and even on a multi-kilogram scale, indicating that the fundamental reaction steps are amenable to larger-scale production. researchgate.net Mechanochemical approaches, which involve synthesis in a ball mill with minimal or no solvent, have also been developed for sydnone synthesis. These methods can be more efficient, environmentally friendly, and scalable, offering an alternative to traditional solution-phase synthesis. Careful control of reaction parameters, particularly heat management during the exothermic cyclodehydration step, is crucial when scaling up the synthesis.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

A hypothetical ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments. The protons on the acetylphenyl group, for instance, would exhibit characteristic chemical shifts and splitting patterns.

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Framework

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment, distinguishing between aromatic, carbonyl, and heterocyclic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key absorptions for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate would be expected for the carbonyl group (C=O) of the acetyl moiety and the characteristic vibrations of the oxadiazol-3-ium-5-olate ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS would be employed to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for this compound, was found.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Without crystal structure data, an analysis of the crystal packing, intermolecular interactions, or a Hirshfeld surface analysis cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Relevant to Structure

Specific UV-Vis absorption maxima (λmax) and corresponding molar absorptivity data for the electronic transitions of this compound are not available in the surveyed literature.

1,3-Dipolar Cycloaddition Reactions (Diels-Alder Type)

Sydnones are well-established 1,3-dipoles and readily undergo thermal [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.gov These reactions are a cornerstone of sydnone (B8496669) chemistry, providing a powerful route to the synthesis of five-membered heterocyclic systems like pyrazoles and pyrazolines. nih.govijcrt.org

The reaction of this compound with alkenes and alkynes typically proceeds via a [3+2] cycloaddition pathway, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The reaction with alkynes leads to the formation of pyrazole (B372694) derivatives, while alkenes yield pyrazolines. These thermal cycloadditions often require harsh reaction conditions, such as high temperatures and prolonged reaction times in solvents like benzene, toluene, or xylene. nih.govnih.gov

The reaction with symmetrical alkynes, for instance, is a direct method for synthesizing 1,3,4,5-tetrasubstituted pyrazoles. nih.gov However, less reactive dipolarophiles such as diphenylacetylene have also been successfully employed. nih.gov To mitigate the harsh conditions required for thermal reactions, catalytic methods have been developed. A significant advancement is the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC), which allows for the regioselective formation of 1,4-disubstituted pyrazoles under much milder conditions (e.g., 25–60 °C). nih.govnih.gov Strain-promoted versions of the reaction (SPSAC) using strained cycloalkynes also proceed rapidly at room temperature. nih.govnih.gov

Below is a table summarizing typical cycloaddition reactions for 3-arylsydnones.

| Dipolarophile | Reaction Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux | 1-Aryl-3,4-dicarbomethoxypyrazole | High (~90%) | nih.gov |

| Phenylacetylene (Terminal Alkyne) | Xylene, 140°C | Mixture of 1,4- and 1,5-disubstituted pyrazoles | Moderate | nih.gov |

| Phenylacetylene (Terminal Alkyne) | Cu(I)-phenanthroline catalyst, 25-60°C | Regioselective 1,4-disubstituted pyrazole | Good | nih.govnih.gov |

| Diphenylacetylene | Toluene, reflux | 1,4,5-Triphenylpyrazole | Good | nih.gov |

| Norbornene (Strained Alkene) | Toluene, reflux | Fused Pyrazoline | Good | nih.gov |

A defining characteristic of the [3+2] cycloaddition of sydnones is the extrusion of carbon dioxide (CO₂) from the initial cycloadduct. The reaction is a concerted, pericyclic process where the 4π-electron system of the sydnone (the 1,3-dipole) reacts with the 2π-electron system of the dipolarophile. organic-chemistry.org This cycloaddition leads to a bicyclic intermediate that is highly unstable. nih.gov This intermediate spontaneously undergoes a cycloreversion reaction, extruding a molecule of CO₂ to form a stable, aromatic pyrazole ring. This loss of CO₂ is a powerful thermodynamic driving force for the reaction. nih.govnih.gov

The regioselectivity of the cycloaddition becomes critical when an unsymmetrical dipolarophile, such as a terminal alkyne, is used. The reaction can potentially yield two different regioisomers (e.g., 1,4- and 1,5-disubstituted pyrazoles). In thermal reactions, a mixture of isomers is often obtained, with the ratio depending on the reaction temperature and the electronic and steric nature of the substituents on both the sydnone and the dipolarophile. researchgate.net

The regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory. acs.orgwikipedia.org The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the sydnone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. acs.org The reaction proceeds by pairing the atoms with the largest orbital coefficients in the respective HOMO and LUMO. libretexts.org For 3-arylsydnones, the largest coefficient on the HOMO is generally on the N2 atom. acs.org Catalytic methods like CuSAC have been developed specifically to overcome the poor regioselectivity of thermal reactions, providing excellent control for the formation of a single regioisomer. nih.govnih.gov

The cycloaddition is stereoselective with respect to the dipolarophile. youtube.com The reaction is a concerted, suprafacial addition, meaning that the stereochemical arrangement of substituents on an alkene is retained in the resulting pyrazoline product. organic-chemistry.orgyoutube.com For example, a cis-alkene will yield a cis-substituted pyrazoline. When cyclic dienophiles are used, two diastereomeric products, endo and exo, can be formed. The endo product is often favored due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the approaching reactants in the transition state. libretexts.orgwikipedia.org

| Unsymmetrical Alkyne (RC≡CH) | Reaction Type | Major Regioisomer | Minor Regioisomer | Controlling Factors |

|---|---|---|---|---|

| Ethyl propiolate | Thermal | 1-Aryl-4-ethoxycarbonylpyrazole | 1-Aryl-5-ethoxycarbonylpyrazole | Electronic & Steric |

| Phenylacetylene | Thermal | Mixture, often poor selectivity | Mixture, often poor selectivity | Temperature dependent |

| Any Terminal Alkyne | CuSAC (Copper-catalyzed) | 1,4-Disubstituted Pyrazole | (Not formed) | Catalyst control |

Electrophilic Substitution Reactions on the Phenyl Ring and Sydnone Core

Sydnones are considered pseudo-aromatic and can undergo electrophilic aromatic substitution (SEAr) reactions, with a reactivity comparable to that of furan. researchgate.netias.ac.in For a 3-arylsydnone like this compound, there are two potential sites for electrophilic attack: the C-4 position of the sydnone ring (if unsubstituted) and the attached phenyl ring. researchgate.net

A competition exists between these two sites. The sydnone ring itself is generally reactive towards electrophiles. ijcrt.org However, the nitrogen atom at the N-3 position of the sydnone ring bears a substantial partial positive charge, which exerts an electron-withdrawing effect on the attached phenyl ring. researchgate.net This effect deactivates the phenyl ring towards electrophilic attack. Consequently, for most electrophiles, substitution occurs exclusively at the C-4 position of the sydnone core. researchgate.netresearchgate.net This is observed in reactions such as bromination and formylation, where the electrophile attacks the C-4 position regardless of the reaction conditions. researchgate.net

Competitive substitution on the aryl ring is observed only in specific cases, such as the nitration of arylsydnones that are activated by electron-donating groups and are unsubstituted at the C-4 position. researchgate.net In the case of this compound, the acetyl group on the phenyl ring is electron-withdrawing, further deactivating the phenyl ring and strongly favoring electrophilic attack at the sydnone's C-4 position.

Common electrophilic substitution reactions include:

Halogenation: Bromination can be achieved with bromine in acetic acid or with N-bromosuccinimide (NBS). ijcrt.orgrsc.org Chlorination has been performed using various reagents, including N-chlorosuccinimide (NCS). rsc.org

Nitration: Nitration with a mixture of nitric and sulfuric acids typically yields the 4-nitro derivative. researchgate.net

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C-4 position. ijcrt.org

| Reaction | Reagent(s) | Primary Site of Substitution | Reference |

|---|---|---|---|

| Bromination | Br₂/Acetic Acid or NBS | C-4 of Sydnone Ring | researchgate.netrsc.org |

| Chlorination | NCS/DMF | C-4 of Sydnone Ring | rsc.org |

| Nitration | HNO₃/H₂SO₄ | C-4 of Sydnone Ring | researchgate.net |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | C-4 of Sydnone Ring | researchgate.net |

Nucleophilic Attack on the Oxadiazole Ring System

While less common than electrophilic reactions, the sydnone ring can undergo nucleophilic attack, often leading to the opening of the heterocyclic ring. researchgate.net The ring is susceptible to cleavage under acidic or basic conditions. For example, treatment with concentrated hydrochloric acid can cause degradation, yielding hydrazine derivatives with the loss of CO₂. ijcrt.orgias.ac.in

The positive charge distributed across the sydnone ring makes certain positions electrophilic and thus susceptible to attack by nucleophiles. The C-5 carbonyl carbon is a potential site for nucleophilic addition. Under certain conditions, such as Lewis acid catalysis, sydnones can also act as nucleophiles themselves in reactions with highly electrophilic species. researchgate.net However, direct nucleophilic substitution on the ring is not a characteristic reaction, with ring-opening being the more prevalent outcome upon interaction with strong nucleophiles or under harsh hydrolytic conditions. rsc.orgresearchgate.net

Ring-Opening and Rearrangement Reactions

Beyond the ring-opening initiated by nucleophilic attack, sydnones can undergo thermally induced rearrangement reactions. A notable transformation is the rearrangement of 3-arylsydnones into 3-aryl-1,3,4-oxadiazolin-2-ones. researchgate.net This reaction can be facilitated by heating, for example, in a heated ball mill. researchgate.net This process involves a significant structural reorganization of the mesoionic ring system.

Acid-catalyzed hydrolysis represents another significant ring-opening pathway. Heating a sydnone in the presence of acid provides a synthetic route to monosubstituted hydrazine salts in nearly quantitative yields. ias.ac.in This facile ring cleavage can be a useful method for converting primary amines (the precursors to sydnones) into their corresponding hydrazines. ias.ac.in Some sydnone derivatives are also known to undergo ring-opening at physiological pH, a property that has been exploited in the design of nitric oxide-releasing prodrugs. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods can determine the distribution of electrons, the energies of molecular orbitals, and the degree of aromaticity, which are key determinants of a compound's chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various ground-state properties such as molecular geometry, bond lengths, bond angles, and vibrational frequencies. For a molecule like 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, DFT studies would provide a detailed picture of its three-dimensional structure and the nature of its chemical bonds. However, specific DFT studies on this compound are not currently found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.org A small HOMO-LUMO gap generally indicates a molecule is more reactive and can be more easily polarized. malayajournal.org The analysis of the spatial distribution of these orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. While the general principles of Frontier Molecular Orbital Theory are well-established, specific calculations of the HOMO-LUMO gap for this compound are not available in the existing literature.

Aromaticity Indices and Delocalization Assessment

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules due to the delocalization of π-electrons. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would be instrumental in understanding the electronic nature of the oxadiazol-3-ium-5-olate ring in the target molecule and the extent of electron delocalization across the entire structure. At present, there is no published research detailing the aromaticity indices for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can elucidate reaction mechanisms, predict the feasibility of a reaction, and understand the factors that control its outcome.

Computational Elucidation of Cycloaddition Pathways

Mesoionic compounds like sydnones, which are structurally related to oxadiazol-3-ium-5-olates, are known to participate in cycloaddition reactions. Computational studies can model the potential cycloaddition pathways for this compound, identifying the transition state structures and calculating the activation energies. This would provide insight into the regioselectivity and stereoselectivity of such reactions. However, specific computational elucidations of cycloaddition pathways involving this particular compound have not been reported.

Conformational Analysis and Tautomerism Studies

Conformational analysis of this compound focuses on the spatial arrangement of its constituent atoms and the energy associated with different conformations. The key aspects of its conformation include the planarity of the oxadiazol-3-ium-5-olate ring and the rotational barrier around the C-N bond connecting the phenyl ring to the heterocyclic core.

Conformational Analysis:

The 1,2,3-oxadiazol-3-ium-5-olate ring, characteristic of sydnones, is generally considered to be planar. This planarity arises from the delocalization of π-electrons across the ring system, which contributes to its mesoionic character and aromaticity. X-ray diffraction studies on various sydnone (B8496669) derivatives have confirmed the planarity of the heterocyclic ring.

The rotation of the 4-acetylphenyl group around the single bond connecting it to the nitrogen atom of the oxadiazole ring is a key conformational variable. The energy barrier for this rotation determines the preferred orientation of the phenyl ring relative to the sydnone core. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these rotational barriers. Studies on substituted biphenyls and other aryl-substituted heterocycles have shown that the presence of substituents on the phenyl ring can influence the rotational barrier and the dihedral angle between the two ring systems rsc.orgsemanticscholar.org.

For this compound, it is expected that the molecule will have a preferred conformation where the acetylphenyl group is twisted at a certain angle relative to the oxadiazole ring to minimize steric hindrance. The exact energy and angle of this minimum energy conformation would require specific DFT calculations.

Illustrative Data Table of Theoretical Conformational Analysis:

Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study on the conformational preferences of this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 1.5 |

| 45 | 0.0 |

| 60 | 1.8 |

| 90 | 4.5 |

This table presents hypothetical data for illustrative purposes, based on typical rotational barriers in aryl-heterocyclic systems.

Tautomerism Studies:

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the primary structure is mesoionic and is best described by a set of resonance structures rather than distinct tautomeric forms in equilibrium. The delocalized nature of the positive and negative charges within the 1,2,3-oxadiazolium-5-olate ring system makes the existence of classical tautomers less likely.

However, theoretical studies can be employed to investigate the potential energy surfaces of hypothetical tautomeric forms. Computational methods can predict the relative stabilities of these isomers. For instance, theoretical investigations into the tautomerism of other nitrogen-containing heterocycles, such as pyrazolones and amidines, have successfully used DFT to determine the most stable tautomer and the energy barriers for interconversion orientjchem.orgnih.govresearchgate.netnih.gov. These studies often reveal that one tautomer is significantly more stable, and the energy barrier for tautomerization can be substantial nih.gov. While sydnones are generally stable in their mesoionic form, computational analysis could explore the energetic feasibility of proton transfer to either the exocyclic oxygen or one of the ring nitrogens.

Illustrative Data Table of Theoretical Tautomer Stability:

The following table provides a hypothetical comparison of the relative energies of potential tautomers of a sydnone core, as might be determined by DFT calculations.

| Tautomeric Form | Relative Energy (kcal/mol) |

| Mesoionic (ground state) | 0.0 |

| O-protonated | 25.8 |

| N2-protonated | 32.1 |

This table contains hypothetical data to illustrate the expected high relative energies of tautomeric forms compared to the stable mesoionic structure.

Molecular Dynamics Simulations (if applicable for its behavior in specific environments)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules.

While specific MD simulations for this compound have not been reported, the methodology is widely applied to other oxadiazole derivatives to understand their solvation dynamics and interactions with their surroundings.

Behavior in Aqueous Environments:

MD simulations can model the interactions between the solute (this compound) and solvent (water) molecules. These simulations can reveal details about the hydration shell around the molecule, including the number of water molecules, their orientation, and the strength of hydrogen bonding interactions. Given the polar nature of the mesoionic sydnone ring and the acetyl group, it is expected that these regions of the molecule would interact favorably with water molecules. The phenyl ring, being more hydrophobic, would likely have a less structured hydration shell. Studies on similar ionic liquids in water have shown the formation of water clusters and the significant influence of the anion on the mixture's structure nih.govresearchgate.net.

Interaction with Biological Systems:

If this compound were to be investigated for its biological activity, MD simulations could be used to model its interaction with a target protein or nucleic acid. These simulations can help to understand the binding mode, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern the binding affinity.

Illustrative Data Table of Molecular Dynamics Simulation Parameters:

This table presents a typical set of parameters that would be used in an MD simulation of a small molecule in a water box.

| Parameter | Value |

| Simulation Software | GROMACS / AMBER |

| Force Field | OPLS-AA / GAFF |

| Solvent Model | TIP3P / SPC/E |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

This table is for illustrative purposes to show a typical setup for a molecular dynamics simulation.

Applications of 3 4 Acetylphenyl Oxadiazol 3 Ium 5 Olate and Its Derivatives in Chemical Synthesis and Materials Science Excluding Prohibited Areas

As a Building Block for Complex Heterocyclic Structures

The inherent reactivity of the sydnone (B8496669) ring makes it an excellent precursor for the synthesis of more complex heterocyclic systems. researchgate.net The delocalized positive and negative charges within the 1,2,3-oxadiazole (B8650194) core facilitate its participation in cycloaddition reactions, providing a reliable pathway to diverse nitrogen-containing molecules. neliti.comwikipedia.org

The most prominent application of sydnones, including 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate, in synthetic chemistry is their role as 1,3-dipoles in cycloaddition reactions to form pyrazoles. researchgate.netnih.gov This transformation, typically a [3+2] cycloaddition, involves the reaction of the sydnone with a dipolarophile, most commonly an alkyne or an alkene. researchgate.netnih.gov

The reaction with alkynes proceeds via a 1,3-dipolar cycloaddition, which leads to the formation of a pyrazole (B372694) ring with the extrusion of carbon dioxide. ijcrt.org This method is a powerful tool for constructing multi-substituted pyrazole derivatives, which are significant scaffolds in various fields of chemistry. nih.govresearchgate.net

Historically, these cycloadditions required harsh thermal conditions, such as high temperatures and prolonged reaction times, which often resulted in poor regioselectivity. researchgate.netnih.gov To address these limitations, modern synthetic methods have been developed. Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) are newer strategies that proceed under milder conditions and offer improved control over the regiochemical outcome of the products. researchgate.netnih.gov Recent advancements have also introduced base-mediated [3+2] cycloadditions that provide excellent regioselectivity and tolerate a broad range of functional groups. acs.org

| Methodology | Typical Conditions | Key Advantages | Reported Limitations |

|---|---|---|---|

| Thermal Cycloaddition | High temperature, long reaction times | Broad substrate scope | Harsh conditions, poor regioselectivity researchgate.netnih.gov |

| Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) | Copper(I) catalyst, milder temperatures | Improved regioselectivity, milder conditions acs.orgacs.org | Primarily effective for 1,4,5-substituted pyrazoles with C-4 unsubstituted sydnones acs.org |

| Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) | Use of strained cycloalkynes | Fast kinetics, bioorthogonal applications nih.govrsc.org | Requires synthesis of specialized strained alkynes rsc.org |

| Base-Mediated Cycloaddition | Base (e.g., K₂CO₃), mild conditions | Excellent regioselectivity, broad functional group tolerance acs.org | Substrate-specific efficacy |

The modular nature of multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, presents an efficient strategy for generating molecular complexity. researchgate.net The reactivity of sydnones as 1,3-dipoles makes them suitable components for MCRs designed to access diverse heterocyclic libraries. researchgate.netacs.org By integrating the sydnone-alkyne cycloaddition into an MCR sequence, it is possible to construct highly substituted pyrazole frameworks in a highly convergent and atom-economical fashion. These reactions leverage the in situ generation of reactive intermediates to streamline the synthesis of complex targets that would otherwise require lengthy, linear synthetic routes. researchgate.net

Potential in Organic Materials Chemistry

The unique electronic and structural properties of the sydnone ring have prompted investigations into its incorporation into advanced organic materials. neliti.com The mesoionic character, inherent dipole moment, and photoreactivity of compounds like this compound make them attractive candidates for the development of functional polymers, photoactive systems, and novel catalysts.

Sydnone derivatives can function as monomers in polymerization reactions. One notable example is the double cycloaddition reaction between a sydnone and a bismaleimide (B1667444). researchgate.net In this process, the sydnone acts as a bifunctional component, reacting at both ends of the bismaleimide monomer through its 1,3-dipolar character. This step-growth polymerization mechanism allows for the creation of novel polymer backbones incorporating pyrazole units, which are formed upon the cycloaddition and subsequent extrusion of carbon dioxide. The resulting polymers can possess unique thermal and electronic properties derived from their heterocyclic-rich structure.

Sydnones exhibit notable interactions with light, making them valuable building blocks for photoactive materials. neliti.comresearchgate.net Certain halogenated sydnone derivatives are known to be photochromic, changing color irreversibly upon exposure to UV light. neliti.com

A key photochemical transformation of aryl sydnones is their ability to undergo photo-cycloreversion. researchgate.net Upon irradiation, the sydnone ring can cleave to release carbon dioxide and form a highly reactive nitrile imine intermediate. researchgate.netacs.org This photogenerated nitrile imine can then be trapped by various dipolarophiles in subsequent reactions. The photoreactivity of the sydnone can be tuned by altering the substituents on the aryl rings, allowing for the rational design of photo-responsive systems. researchgate.net This chemistry provides a pathway to materials where specific chemical bonds can be formed or cleaved under the control of an external light stimulus.

The electron-rich nature of the sydnone ring allows it to function as a ligand in the design of organometallic complexes. rsc.orgrsc.org Sydnones can coordinate to metal centers in several ways: directly through the C4 carbon atom (following deprotonation), through the exocyclic oxygen atom, or through appended functional groups such as phosphines or pyridines. rsc.org

These coordination complexes are being explored for their potential in catalysis. rsc.org Furthermore, sydnones can serve as precursors to N-heterocyclic carbenes (NHCs). researchgate.net The deprotonation of the sydnone at the C4 position can generate an anionic NHC, which can then be coordinated to a metal precursor, such as gold(I), to form well-defined metal-carbene complexes. researchgate.net The ability to systematically modify the substituents on the sydnone ring, such as the 4-acetylphenyl group, offers a means to tune the electronic and steric properties of the resulting ligands and their corresponding metal catalysts.

| Coordination Mode | Description | Metals Investigated |

|---|---|---|

| C4 Metalation | Direct coordination to the C4 carbon of the sydnone ring after deprotonation or modification. | Hg, Pd, Cu, Zn, Fe, Ni, Pt rsc.org |

| Exocyclic Oxygen Coordination | Coordination via the exocyclic oxygen atom, often in conjunction with a second coordinating site. | Pd, Cu, Zn, Co rsc.org |

| Functionalized Ligand | The sydnone core is modified with other coordinating moieties (e.g., phosphines, pyridine). | Hg, Pd rsc.org |

| NHC Precursor | Deprotonation at C4 generates an N-heterocyclic carbene (NHC) for metal complexation. | Au researchgate.net |

Advanced Chemical Sensing Platforms (Excluding Prohibited Areas)

The unique electronic and structural characteristics of 1,3,4-oxadiazole (B1194373) derivatives make them promising candidates for the development of advanced chemical sensing platforms. tandfonline.com These compounds often exhibit high photoluminescence quantum yields, excellent thermal and chemical stability, and possess nitrogen and oxygen atoms that can act as coordination sites for metal ions. tandfonline.comfrontiersin.org This section explores the application of compounds structurally related to this compound in the field of chemical sensing, focusing on non-clinical applications.

The core 1,3,4-oxadiazole scaffold is a key component in the design of fluorescent chemosensors. tandfonline.com The sensing mechanism of these molecules often relies on processes such as photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and complex formation with the target analyte. tandfonline.com The interaction between the oxadiazole derivative and a specific analyte can lead to a measurable change in the fluorescence signal, such as quenching or enhancement, allowing for the detection and quantification of the analyte. frontiersin.org

Derivatives of 1,3,4-oxadiazole have been successfully employed as selective metal-ion sensors. tandfonline.com For instance, certain oxadiazole-based ligands have demonstrated the ability to selectively bind with specific metal ions, leading to a detectable optical response. The selectivity of these sensors is often governed by the size of the cavity formed by the ligand and the number and type of donor atoms available for coordination. nih.gov

While direct studies on the sensing applications of this compound are not extensively documented, the principles derived from related oxadiazole and sydnone structures provide a strong basis for their potential use in this field. Sydnones, which are mesoionic compounds like the specified oxadiazolium olate, have been utilized in the development of fluorogenic probes. ens-paris-saclay.fr For example, sydnone-coumarin derivatives have been designed as "turn-on" fluorescent sensors where the fluorescence is significantly enhanced upon a cycloaddition reaction. ens-paris-saclay.fr This "click" chemistry approach allows for the specific labeling and detection of target molecules. nih.gov

The following table summarizes the performance of various oxadiazole-based chemical sensors for different metal ions, illustrating the potential capabilities of sensors derived from the this compound scaffold.

| Sensor Compound Class | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 1,3,4-Oxadiazole Derivative | Cu²⁺ | Fluorescence Quenching | 0-20 µM (linear range) | frontiersin.org |

| BAPTA-appended bis-1,3,4-oxadiazole | Cd²⁺ | Photoinduced Electron Transfer (PET) | 20 nM | nih.gov |

| 1,3,4-Oxadiazole Macrocycle | Zn²⁺ | OFF-ON Fluorescence Enhancement | Not Specified | nih.gov |

| Pyridine-based 1,3,4-Oxadiazole | Ag⁺ | Photoinduced Electron Transfer (PET) | Not Specified | researchgate.net |

The development of novel sensing platforms based on this compound and its derivatives could potentially lead to highly selective and sensitive sensors for various analytes. The acetylphenyl group, for instance, could be chemically modified to introduce specific recognition sites for target molecules, thereby enhancing the selectivity of the sensor. Further research into the synthesis and characterization of such derivatives is warranted to fully explore their potential in the field of advanced chemical sensing.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The classical synthesis of sydnones involves the N-nitrosation of an N-substituted amino acid, followed by cyclodehydration, often using acetic anhydride (B1165640). ijcrt.orgorgsyn.org Future research could focus on developing more efficient, milder, and diverse synthetic routes to 3-(4-acetylphenyl)oxadiazol-3-ium-5-olate.

| Reagent/Method | Potential Advantage | Relevant Analogs |

| Trifluoroacetic Anhydride (TFAA) | Increased rate of cyclization. ijcrt.org | 3-Phenylsydnone (B89390) ijcrt.org |

| One-pot syntheses | Reduced purification steps and improved yield. researchgate.net | Various 3-arylsydnones researchgate.net |

| Transition metal catalysis | Enhanced control and broader substrate scope. | N/A |

Investigation of Uncharted Reactivity Patterns

The reactivity of sydnones is a rich field, with their participation in 1,3-dipolar cycloaddition reactions being a cornerstone of their chemical utility. ias.ac.innih.gov These reactions, typically with alkenes and alkynes, lead to the formation of pyrazole (B372694) derivatives. nih.gov Future investigations into the reactivity of this compound could unveil novel transformations.

The acetyl group on the phenyl ring provides a synthetic handle for a variety of subsequent reactions. For instance, it can be transformed into other functional groups, allowing for the synthesis of a library of derivatives with diverse electronic and steric properties. The influence of these modifications on the cycloaddition reactivity of the sydnone (B8496669) ring would be a key area of study. Moreover, exploring reactions that conserve the sydnone moiety, such as electrophilic aromatic substitution at the C-4 position, could lead to new functionalized sydnones. ijcrt.orgresearchgate.net The development of direct arylation methods at the C4 position with aryl chlorides is also a promising avenue. acs.org

| Reaction Type | Potential Outcome |

| 1,3-Dipolar Cycloaddition | Synthesis of novel pyrazole derivatives. nih.gov |

| Modification of Acetyl Group | Library of sydnone derivatives with varied properties. |

| Electrophilic Aromatic Substitution | Functionalization at the C-4 position of the sydnone ring. ijcrt.orgresearchgate.net |

| Direct C-4 Arylation | Access to a wide range of 4-substituted sydnones. acs.org |

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or exothermic processes. rsc.org The synthesis of sydnones often involves N-nitrosation, which can be a hazardous step. A continuous-flow methodology for the synthesis of 3-substituted sydnones has been developed, minimizing safety concerns associated with toxic gases and exothermic reactions. rsc.org

Future research could focus on adapting the synthesis of this compound to a continuous-flow process. This would not only enhance the safety of the N-nitrosation step but also allow for precise control over reaction parameters, potentially leading to higher yields and purity. Furthermore, telescoping the synthesis with subsequent cycloaddition reactions in a continuous-flow setup could provide a streamlined and automated route to complex pyrazole derivatives.

Development of Sustainable Synthesis Protocols

Green chemistry principles are increasingly important in modern synthetic chemistry. Future research on this compound should aim to develop more sustainable synthetic protocols. One promising approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. rsc.orgresearchgate.net

Ball-milling has been successfully employed for the synthesis of various sydnones and their derivatives, demonstrating that these procedures can be efficient, time-saving, and reduce the use of organic solvents. rsc.orgresearchgate.netrsc.org Applying mechanochemical methods to the synthesis of this compound could significantly improve its environmental footprint. Research into solvent-free or solvent-minimized reaction conditions for both the synthesis and subsequent reactions of this compound will be a key aspect of its future development.

| Sustainable Approach | Key Benefit |

| Mechanochemistry (Ball-milling) | Reduced solvent use, efficiency, and time-saving. rsc.orgresearchgate.netrsc.org |

| Solvent-free reactions | Minimized environmental impact. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for the characterization of sydnones, advanced techniques could provide deeper insights into their electronic structure and dynamic behavior. ijcrt.orgpublish.csiro.autandfonline.com The pseudo-aromatic nature of the sydnone ring leads to unique spectroscopic signatures. For instance, in ¹H NMR, the proton at the C-4 position, if present, appears at a characteristic chemical shift. ijcrt.org In ¹³C NMR, the C-4 and C-5 carbons of the sydnone ring also have distinct signals. ijcrt.orgtandfonline.com

Future research could employ advanced spectroscopic methods to study the reaction kinetics and mechanisms of this compound. For example, in-situ IR or NMR spectroscopy could be used to monitor the progress of cycloaddition reactions in real-time. Furthermore, techniques like single-molecule spectroscopy could potentially be used to probe the properties of individual sydnone molecules and their interactions, offering unprecedented detail about their behavior. nih.gov

| Spectroscopic Technique | Information Gained | Typical Sydnone Data |

| ¹H NMR | Structural elucidation, proton environment. ijcrt.org | C4-H: ~6.8-7.0 ppm ijcrt.org |

| ¹³C NMR | Carbon skeleton, electronic structure. ijcrt.orgtandfonline.com | C4: ~95 ppm, C5: ~165 ppm ijcrt.org |

| IR Spectroscopy | Functional groups, bonding. ijcrt.org | C=O stretch: ~1744 cm⁻¹ ijcrt.org |

| Mass Spectrometry | Molecular weight, fragmentation patterns. publish.csiro.au | Characteristic loss of NO and CO. publish.csiro.au |

| In-situ Spectroscopy | Reaction kinetics and mechanisms. | N/A |

| Single-Molecule Spectroscopy | Properties of individual molecules. nih.gov | N/A |

This compound stands as a promising candidate for future research endeavors. The exploration of novel and sustainable synthetic methodologies, the investigation of its uncharted reactivity, its integration into modern techniques like flow chemistry, and its characterization using advanced spectroscopic methods will undoubtedly lead to new discoveries and applications. The unique combination of a reactive mesoionic core and a modifiable acetylphenyl substituent makes this compound a versatile building block for the synthesis of a wide range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Conclusion and Broader Impact

Summary of Key Findings on 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate

Based on the known characteristics of analogous compounds, the key findings for this compound can be anticipated in several areas:

Synthesis and Structure: The synthesis of this compound would likely follow established routes for 1,3,4-oxadiazoles, which often involve the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. mdpi.comorganic-chemistry.org Structurally, it is a mesoionic compound, meaning it possesses a five-membered heterocyclic ring with delocalized positive and negative charges that cannot be represented by a single covalent structure. wikipedia.org This charge separation imparts a significant dipole moment and unique reactivity.

Potential Biological Activities: The 1,3,4-oxadiazole (B1194373) nucleus is a recognized pharmacophore in medicinal chemistry, known to be a bioisostere for amide and ester groups, which can enhance metabolic stability and binding interactions with biological targets. openmedicinalchemistryjournal.com Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities. openmedicinalchemistryjournal.comijpsr.com The presence of the 4-acetylphenyl group can further modulate these activities. The acetyl group, being an electron-withdrawing group, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological receptors.

Table 1: Potential Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines. nih.govnih.gov |

| Antimicrobial | Efficacy against a range of bacteria and fungi has been reported. openmedicinalchemistryjournal.comnih.gov |

| Anti-inflammatory | Some compounds exhibit significant anti-inflammatory properties. openmedicinalchemistryjournal.comnih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis has been observed. nih.gov |

| Antiviral | Certain derivatives have shown potential as antiviral agents. nih.gov |

Contributions to Mesoionic Chemistry and Heterocyclic Synthesis

The study of compounds like this compound makes significant contributions to the fields of mesoionic chemistry and heterocyclic synthesis.

Mesoionic compounds are a unique class of non-benzenoid aromatics that have expanded the understanding of chemical bonding and aromaticity. ias.ac.in The exploration of their synthesis and reactivity provides deeper insights into their electronic structure and stability. ias.ac.in They serve as versatile building blocks in organic synthesis. For instance, mesoionic compounds can undergo 1,3-dipolar cycloaddition reactions, providing a pathway to construct more complex heterocyclic systems that are often difficult to synthesize through other methods. researchgate.net

The presence of the 4-acetylphenyl substituent is crucial for structure-activity relationship (SAR) studies. By modifying this and other substituents on the mesoionic ring, chemists can fine-tune the steric and electronic properties of the molecule to optimize its reactivity or biological activity. This ability to systematically alter the molecular structure is a cornerstone of modern drug design and materials science.

Envisioned Trajectories for Future Academic Inquiry

The unique structural and electronic properties of this compound suggest several promising avenues for future research.

Drug Discovery and Development: A primary focus would be the synthesis and comprehensive biological evaluation of this compound and a library of its analogues. Given the broad bioactivity of 1,3,4-oxadiazoles, screening for anticancer, antimicrobial, and anti-inflammatory properties would be a logical starting point. openmedicinalchemistryjournal.comnih.gov Future work would also involve computational studies, such as molecular docking, to predict potential biological targets and guide the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

Advanced Materials: The significant dipole moment inherent to mesoionic compounds makes them attractive candidates for applications in materials science. Research could explore the use of this compound and related structures in the development of nonlinear optical (NLO) materials, which have applications in telecommunications and optical computing.

Innovations in Synthesis: The development of novel, efficient, and sustainable synthetic methodologies for this class of compounds is another important research direction. This could include the use of green chemistry principles, such as microwave-assisted synthesis or the use of environmentally benign catalysts, to improve reaction efficiency and reduce waste. mdpi.com

Table 2: Future Research Trajectories for this compound

| Research Area | Potential Goal | Methodologies |

|---|---|---|

| Medicinal Chemistry | Development of new therapeutic agents. | Synthesis of analogues, in vitro and in vivo biological screening, SAR studies, molecular modeling. mdpi.comnih.govscienceopen.com |

| Materials Science | Creation of novel functional materials. | Investigation of optical and electronic properties, incorporation into polymer matrices. |

| Synthetic Chemistry | Advancement of synthetic methods. | Exploration of green synthetic routes, development of novel catalytic systems, mechanistic studies. |

Q & A

Q. What are the established synthetic routes for 3-(4-Acetylphenyl)oxadiazol-3-ium-5-olate?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted precursors. For example:

- Step 1 : Ethyl aroylacetates (e.g., 4-acetylphenyl derivatives) are used as starting materials. These can be synthesized via Claisen condensation of acetylated aromatic aldehydes with ethyl acetoacetate .

- Step 2 : Cyclization with azide reagents (e.g., 4-azidofurazan-3-amine) under reflux conditions in ethanol or dioxane yields the oxadiazole core. Ultrasound-assisted methods may enhance reaction efficiency .

- Step 3 : Purification via column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures product homogeneity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and substituent positions. The acetyl group (δ ~2.6 ppm in 1H NMR; δ ~200 ppm in 13C NMR) and oxadiazole protons (δ ~8.5–9.0 ppm) are diagnostic .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group, N-O stretch at ~1250 cm⁻¹ for oxadiazole) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of acetyl or oxadiazole fragments) .

Q. Which bioassays are commonly used to evaluate the biological activity of this compound?

Methodological Answer:

- Brine Shrimp Lethality Assay : A preliminary toxicity screen (LC₅₀ determination) using Artemia salina nauplii .

- DPPH Radical Scavenging Assay : Assess antioxidant potential by measuring absorbance reduction at 517 nm .

- In Vitro Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalyst Use : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can accelerate cyclization and reduce side reactions .

- Ultrasound Assistance : Reduces reaction time (from 24 h to 2–4 h) and improves yield by 15–20% via cavitation effects .

Q. How should researchers address contradictions in reported anticancer activity data across studies?

Methodological Answer:

- Cell Line Variability : Test the compound against a panel of cell lines (e.g., breast, lung, colon cancers) to identify tissue-specific effects .

- Assay Standardization : Use consistent protocols (e.g., 48-h incubation, 10% FBS media) to minimize variability.

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twinning fractions and improve R-factor convergence .

- Disorder Modeling : For flexible acetyl or phenyl groups, apply PART/SUMP restraints to refine occupancy ratios .

- High-Resolution Data : Collect data at ≤1.0 Å resolution to resolve hydrogen bonding networks (e.g., oxadiazole O⋯H interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.